molecular formula C10H24O4Si B3150229 Di-t-butoxydimethoxysilane CAS No. 6852-04-6

Di-t-butoxydimethoxysilane

Cat. No. B3150229
CAS RN: 6852-04-6
M. Wt: 236.38 g/mol
InChI Key: YGHXHELPFKLYNJ-UHFFFAOYSA-N
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Description

Di-t-butoxydimethoxysilane is a chemical compound with the formula C10H24O4Si . It is a liquid substance that is used as a chemical intermediate .


Synthesis Analysis

Di-t-butoxydimethoxysilane can be prepared from tetrachlorosilane via three steps. Di-t-butoxydichlorosilane and di-t-butoxymethoxychlorosilane are intermediate compounds in this procedure .


Molecular Structure Analysis

The molecular structure of Di-t-butoxydimethoxysilane consists of a silicon atom bonded to two tert-butoxy groups and two methoxy groups .

Scientific Research Applications

Surface Passivation in Single-Molecule Studies

Di-t-butoxydimethoxysilane, through its derivative dichlorodimethylsilane (DDS), is utilized in surface passivation methods for in vitro single-molecule studies. This method, compared to traditional poly(ethylene glycol) surfaces, more effectively prevents nonspecific binding of biomolecules and doesn't perturb the behavior and activities of tethered biomolecules. It's simple, cost-effective, and suitable for single-molecule imaging even in high concentrations of labeled species in solution (Hua et al., 2014).

Role in Environmental Research

In the broader context of environmental research, compounds like di-t-butoxydimethoxysilane are relevant in discussions about dioxin bioavailability. These compounds are part of the larger group of dioxins and related chemicals which have been a focus in environmental and health research, particularly regarding their bioavailability and impact on ecosystems (Dagani, 1984).

Green Chemistry Applications

In green chemistry, derivatives of di-t-butoxydimethoxysilane are investigated for their thermal degradation products and thermal safety parameters. This includes studying compounds like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane (DBPH) for their thermal hazard assessment and safer storage conditions (Das & Shu, 2016).

Radiopharmaceutical Applications

Di-t-butoxydimethoxysilane derivatives like dioxime are researched for their potential in tumor imaging. Studies have synthesized new dioxime derivatives to be labeled with technetium-99m, aiming to use them as solid tumor markers. These studies focus on the synthesis, characterization, radiolabeling, and biodistribution of these compounds, highlighting their potential in medical imaging (Motaleb et al., 2018).

Textile Industry Applications

In the textile industry, di-t-butoxydimethoxysilane derivatives like tetraethoxysilane (TEOS) are used for antiwrinkle treatments in cotton fabrics. Research has explored the effect of a mixed sol on fabric properties, investigating the crosslinkage of SiO2 and dimethyloldihydroxyethyleneurea (DMDHEU) and how it improves fabric properties like antiwrinkle features, tensile strength, and UV resistance (Huang et al., 2007).

Applications in Membrane Technology

Surface modification of ceramic membranes using di-t-butoxydimethoxysilane derivatives is vital in processes like direct contact membrane distillation. This research evaluates surface treatments for making ceramic membranes hydrophobic, suitable for applications in water treatment and purification (Hendren et al., 2009).

Safety And Hazards

Di-t-butoxydimethoxysilane is classified as a flammable liquid and can cause serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it .

properties

IUPAC Name

ditert-butyl dimethyl silicate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O4Si/c1-9(2,3)13-15(11-7,12-8)14-10(4,5)6/h1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHXHELPFKLYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](OC)(OC)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-t-Butoxydimethoxysilane, tech-95

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T GUNJI, Y ABE - Inorganic and Metal-Containing Polymeric …, 2012 - books.google.com
A Preparation of ceramic materials from organometallic or metalorganic compound is called as “a precursor method”. Ceramic materials are prepared by sintering the ceramic precursor …
Number of citations: 0 books.google.com
T Gunji, Y Abe - Metal-Containing Polymeric Materials, 1996 - Springer
… In this procedure, di-t-butoxydimethoxysilane, (ButOhSi(OMeh, was produced as a minor product. As a result, DBMS was isolated in reasonable yield. A white crystal for this compound, …
Number of citations: 2 link.springer.com

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